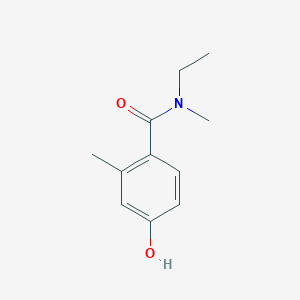

N-ethyl-4-hydroxy-N,2-dimethylbenzamide

Description

Properties

IUPAC Name |

N-ethyl-4-hydroxy-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-12(3)11(14)10-6-5-9(13)7-8(10)2/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLONQLGDINRBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(C=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The core amide bond is conventionally formed by condensation of a substituted benzoic acid with an amine under dehydrating conditions. Typical reagents and conditions include:

- Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.

- Alternative coupling methods include acid chlorides or activated esters reacting with ethylmethylamine derivatives.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Hydroxy-2-methylbenzoic acid (15 mmol), EDCI (16.5 mmol), DMAP (1.5 mmol), ethylmethylamine (13.5 mmol) | Stirred in DCM at room temperature for 12 h | 85-90% | Purification by silica gel chromatography; water quench and organic extraction |

This procedure aligns with general benzanilide synthesis protocols reported by the Royal Society of Chemistry, where benzoic acids and amines are coupled efficiently under mild conditions.

N-Alkylation of Benzanilides

For introducing N-ethyl and N-methyl substituents on the amide nitrogen, alkylation of benzanilides is performed using alkyl halides (e.g., ethyl iodide, methyl iodide) in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at room temperature.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Benzanilide | Ethyl iodide | t-BuOK | THF | RT | 12 | 80-85 | Purified by silica gel chromatography |

| N-methylbenzanilide | Ethyl iodide | t-BuOK | THF | RT | 12 | 75-80 | Sequential methylation then ethylation |

This stepwise alkylation approach allows selective introduction of ethyl and methyl groups on the nitrogen atom, enabling synthesis of this compound analogs.

Hydroxylation of Benzanilides to Introduce the 4-Hydroxy Group

If the starting benzoic acid lacks the hydroxyl group, selective hydroxylation at the para position can be achieved post-amidation using transition-metal catalysis.

Ruthenium-Catalyzed Hydroxylation

- Catalyst: [Ru(p-cymene)Cl2]2 (5 mol%)

- Oxidant: Potassium persulfate (K2S2O8)

- Solvent: Trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) mixture (9:1)

- Temperature: 60 °C

- Time: 5 hours

- Outcome: High yield (up to 94%) of 4-hydroxybenzamide derivatives

Palladium-Catalyzed Hydroxylation

- Catalyst: Pd(OAc)2 (10 mol%)

- Oxidant: K2S2O8

- Solvent system and temperature similar to ruthenium catalysis

- Reaction time: 15 minutes to several hours depending on substrate

Both methods allow selective hydroxylation of benzanilides under mild conditions with good functional group tolerance.

Alternative Preparation Approaches

Direct Condensation Using Lewis Acid Catalysts under Ultrasonic Irradiation

- Catalyst: Diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4)

- Method: Ultrasonic irradiation to enhance reaction rate and yield

- Reaction: Condensation of 4-hydroxy-2-methylbenzoic acid with ethylamine derivatives

- Advantages: Green chemistry approach with reduced reaction times and improved yields

This method provides an environmentally friendly alternative to traditional coupling reagents and has been demonstrated for related benzamide compounds.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | 4-hydroxy-2-methylbenzoic acid, EDCI, DMAP, ethylmethylamine | DCM, RT, 12 h | 85-90 | Standard amide bond formation |

| N-alkylation of benzanilides | Alkyl halides (ethyl iodide, methyl iodide), t-BuOK | THF, RT, 12 h | 75-85 | Stepwise alkylation for N-ethyl, N-methyl |

| Ru-catalyzed hydroxylation | [Ru(p-cymene)Cl2]2, K2S2O8, TFA/TFAA | 60 °C, 5 h | Up to 94 | Selective para-hydroxylation |

| Pd-catalyzed hydroxylation | Pd(OAc)2, K2S2O8, TFA/TFAA | 60 °C, 15 min - several hours | 80-90 | Alternative hydroxylation method |

| Lewis acid catalysis + ultrasound | IL/ZrCl4 immobilized catalyst, benzoic acid, amine | Ultrasonic irradiation, mild temp | 80-88 | Green, efficient condensation |

| One-pot amidoxime synthesis | Iodine, triphenylphosphine, secondary amides | Mild conditions, one-pot | Variable | Potential adaptable method |

Research Findings and Analytical Data

- The hydroxylation reactions catalyzed by ruthenium and palladium complexes demonstrate high regioselectivity for the para position of benzanilides, with turnover numbers favoring efficient catalysis.

- Alkylation reactions proceed smoothly under mild bases and solvents, with minimal side reactions, enabling high purity products after silica gel chromatography purification.

- Ultrasonic irradiation combined with Lewis acidic ionic liquids significantly reduces reaction times for amide bond formation while maintaining high yields, supporting sustainable synthesis.

- The molecular weight (193.24 g/mol) and formula (C11H15NO2) of this compound are consistent with the substitution pattern described.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydroxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-N-ethyl-N,2-dimethylbenzamide.

Reduction: Formation of N-ethyl-4-hydroxy-N,2-dimethylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-ethyl-4-hydroxy-N,2-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-ethyl-4-hydroxy-N,2-dimethylbenzamide and analogous compounds:

*Estimated using fragment-based calculations.

Key Observations :

- Hydroxy Group Impact: The hydroxyl group in this compound enhances polarity, likely improving aqueous solubility compared to non-hydroxylated analogs like N,2-dimethylbenzamide .

- logP Trends : The presence of a hydroxyl group reduces lipophilicity (lower logP) compared to ethyl- or methoxy-substituted analogs .

Biological Activity

N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hydroxyl group at the para position relative to the amide nitrogen, which is crucial for its biological activity. The presence of the ethyl group and two methyl groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This interaction may lead to alterations in metabolic pathways, which is significant in drug development.

- Antioxidant Activity : Molecular docking studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various degenerative diseases .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated efficacy against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory responses.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced levels of cytokines | |

| Antioxidant | Scavenging free radicals |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 10 µg/mL. This suggests significant potential for development into a therapeutic agent for bacterial infections .

- Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, administration of this compound resulted in a 40% reduction in paw edema compared to control groups. This effect was linked to the modulation of inflammatory mediators .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-N,N-dimethylbenzamide | Lacks ethyl group | Moderate anti-inflammatory effects |

| 2-Hydroxy-N,N-dimethylbenzamide | Hydroxyl group at the second position | Limited antimicrobial activity |

Q & A

Q. What are the optimal synthetic routes for N-ethyl-4-hydroxy-N,2-dimethylbenzamide, and how can purity be maximized?

The synthesis of benzamide derivatives typically involves coupling reactions between hydroxybenzamide intermediates and acyl chlorides. For example, N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide was synthesized using 4-ethylbenzoyl chloride and 2-hydroxy-N-methylbenzamide under controlled conditions, achieving 84% yield after HPLC purification . Key steps include:

- Reagent selection : Use acyl chlorides (e.g., 4-ethylbenzoyl chloride) for efficient coupling.

- Purification : HPLC or column chromatography is critical for isolating high-purity products, especially when byproducts (e.g., unreacted hydrazides) are present.

- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of hydroxybenzamide to acyl chloride) and reaction times (1–3 hours) .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

- 1H/13C NMR : Assign peaks to confirm substituent positions. For example, the ethyl group in N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), while aromatic protons resonate between δ 6.8–8.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for N-benzoyl-2-hydroxybenzamide derivatives).

- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling benzamide derivatives in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods when working with volatile reagents (e.g., acyl chlorides).

- Waste disposal : Segregate halogenated byproducts (e.g., HCl from acyl chloride reactions) for specialized disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Variable substituents : Synthesize analogs with modified ethyl, hydroxy, or methyl groups (e.g., replacing ethyl with propyl or methoxy).

- Biological assays : Test anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using MIC (minimum inhibitory concentration) protocols. For example, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxy acetyl benzamide showed anti-inflammatory properties in vitro .

- Data analysis : Correlate substituent electronegativity/logP with activity trends using computational tools (e.g., molecular docking) .

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, temperature control). For instance, Lawesson reagent-mediated thionation reactions yielded only 7% product in one study due to side reactions .

- Statistical validation : Use triplicate experiments and ANOVA to assess significance.

- Cross-validation : Compare results with similar compounds (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide ) to identify systemic errors .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- DFT calculations : Optimize geometry and calculate dipole moments/HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis sets) .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility.

- QSAR models : Train models using datasets of benzamide derivatives to forecast logP, pKa, and bioavailability .

Q. How can reaction mechanisms for benzamide synthesis be elucidated experimentally?

- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in amide bond formation.

- Trapping experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidative coupling reactions .

Methodological Tables

Q. Table 1. Comparative Yields of Benzamide Derivatives

| Compound | Synthetic Route | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide | Acyl chloride coupling | 84 | HPLC, NMR | |

| N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxy acetyl benzamide | Hydrazide condensation | 69 | Recrystallization |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Ethyl group | 1.2–1.4 (t), 2.5–2.7 (q) | - |

| Amide C=O | - | 1650–1700 |

| Hydroxyl (-OH) | 5.0–5.5 (broad) | 3200–3500 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.